molecular formula C18H25ClN2O B2956826 4-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide CAS No. 953931-62-9

4-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide

Cat. No. B2956826
M. Wt: 320.86
InChI Key: HUKJCHKEVPZUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound can be synthesized by a slow evaporation method using ethyl methyl ketone as a solvent . The process involves the reaction of 4-aminomethylpiperidine with ethyl methyl ketone, followed by the addition of triethylamine and 4-Chlorobenzoyl chloride . The reaction mixture is stirred at room temperature for about 2 hours, resulting in a white precipitate of triethylammonium chloride . The filtrate is then evaporated to obtain the crude product, which is recrystallized twice from ethyl methyl ketone .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide has been confirmed by UV-Vis, NMR, and FT-IR spectral analysis . The crystal is crystallized in a monoclinic system with space group P21/n . The cell dimensions are given as a = 8.965(5), b = 19.613(5), c = 11.456(5); β = 96.989(5) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.86. The melting point of the compound is 230°C .

Scientific Research Applications

Structural Analysis and Weak Interactions

The study by Mocilac et al. (2018) focused on the crystal structures of related benzamide compounds, highlighting the role of weak interactions such as halogen bonding and weak hydrogen bonding in their aggregation. This research sheds light on the structural properties and intermolecular interactions of benzamide derivatives, which could inform the development of new materials or pharmaceuticals with tailored properties (Mocilac et al., 2018).

Chemical Synthesis and Characterization

A different study detailed the synthesis and characterization of tritium-labeled benzamide derivatives, demonstrating their potential as tools for biological research and drug development. The research highlighted the successful incorporation of tritium into the benzamide moiety and its implications for studying drug metabolism and pharmacokinetics (Yang Hong et al., 2015).

Antibacterial Applications

Research by Adam et al. (2016) on a similar benzamide derivative revealed its antibacterial activity towards both gram-positive and gram-negative bacteria. This finding suggests the potential of benzamide derivatives in the development of new antibacterial agents, which could address the growing challenge of antibiotic resistance (Adam et al., 2016).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized novel benzamide derivatives and evaluated them for anti-tubercular activity. The compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential as leads in the development of new anti-tuberculosis drugs (Nimbalkar et al., 2018).

properties

IUPAC Name

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKJCHKEVPZUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide

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